molecular formula C16H19N5O B7464148 N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B7464148
M. Wt: 297.35 g/mol
InChI Key: NGAQVMZDBYJYQS-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” is a complex organic compound that features a piperidine ring substituted with pyridine and pyrimidine groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Substitution with Pyridine and Pyrimidine Groups: The piperidine ring is then functionalized with pyridine and pyrimidine groups using nucleophilic substitution reactions.

    Amide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or piperidine rings.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-1-(pyridin-2-yl)piperidine-3-carboxamide
  • N-(pyridin-2-ylmethyl)-1-(pyrimidin-4-yl)piperidine-3-carboxamide

Uniqueness

The uniqueness of “N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-pyrimidin-2-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-15(20-11-14-6-1-2-7-17-14)13-5-3-10-21(12-13)16-18-8-4-9-19-16/h1-2,4,6-9,13H,3,5,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAQVMZDBYJYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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